molecular formula C17H11NO6 B5830364 7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B5830364
M. Wt: 325.27 g/mol
InChI Key: MZZCYPLIYVFACN-UHFFFAOYSA-N
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Description

7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2-oxoethoxy group and a 3-nitrophenyl group.

Properties

IUPAC Name

7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO6/c19-15(12-2-1-3-13(8-12)18(21)22)10-23-14-6-4-11-5-7-17(20)24-16(11)9-14/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZCYPLIYVFACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde and 4-hydroxycoumarin.

    Condensation Reaction: The first step involves a condensation reaction between 3-nitrobenzaldehyde and 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Esterification: The intermediate compound is then subjected to esterification using an appropriate esterifying agent, such as ethyl chloroformate, to introduce the 2-oxoethoxy group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Ammonia, amines, and thiols.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Reduction: 7-[2-(3-aminophenyl)-2-oxoethoxy]-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: This compound carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The chromen-2-one core structure can also participate in π-π stacking interactions with aromatic residues in proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the 2-oxoethoxy group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

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